2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

Catalog No.
S11751274
CAS No.
M.F
C23H24N2O6S
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phe...

Product Name

2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

IUPAC Name

2-methyl-4-[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl]-1,4-benzoxazepine-3,5-dione

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C23H24N2O6S/c1-16-22(27)25(23(28)19-7-3-4-8-21(19)31-16)15-20(26)17-9-11-18(12-10-17)32(29,30)24-13-5-2-6-14-24/h3-4,7-12,16H,2,5-6,13-15H2,1H3

InChI Key

DEBPERNOEKIGRY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

The compound 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic molecule belonging to the class of benzoxazepines. Its structure features a benzoxazepine core, which is a fused bicyclic system containing both a benzene ring and a diazepine ring. The compound is characterized by several functional groups, including:

  • A piperidine sulfonyl group, which enhances its biological activity.
  • An oxoethyl substituent, contributing to its reactivity and potential interactions with biological targets.

This unique combination of structural elements imparts significant chemical and biological properties, making the compound a subject of interest in medicinal chemistry and pharmacology.

The chemical behavior of 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves various reactions typical of benzoxazepine derivatives. Key reactions include:

  • Nucleophilic Substitution: The piperidine sulfonyl group can undergo nucleophilic attack by various nucleophiles, facilitating the formation of new compounds.
  • Cyclization Reactions: The compound can participate in cyclization to form more complex structures, particularly when reacted with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the oxo group may undergo hydrolysis, affecting the stability and reactivity of the compound.

These reactions are essential for modifying the compound for specific applications in drug development and other fields.

Research indicates that 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione exhibits notable biological activities:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: It may inhibit pathways involved in inflammation, providing potential therapeutic benefits for inflammatory diseases.
  • Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

These activities make the compound a candidate for further investigation in drug development aimed at treating infections and cancer.

The synthesis of 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves several steps:

  • Formation of Benzoxazepine Core: This is achieved through cyclization involving an ortho-aminophenol derivative and an electrophile.
  • Sulfonylation: The introduction of the piperidine sulfonyl group is performed using piperidine sulfonyl chloride under basic conditions.
  • Addition of Oxoethyl Group: This step involves a reaction with an appropriate carbonyl source to introduce the oxoethyl substituent.

These synthetic routes allow for the production of the compound in sufficient yields for research and application purposes.

The applications of 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione span various fields:

  • Medicinal Chemistry: As a potential lead compound for developing new therapeutics targeting infections and cancer.
  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for its properties in developing new materials with specific functionalities.

Studies on the interactions of 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione reveal its ability to bind to various biological targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation: It interacts with cell surface receptors that regulate signaling pathways involved in cell growth and inflammation.
  • Gene Expression Regulation: It influences gene expression patterns associated with cellular responses to stress and damage.

These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione. Notable comparisons include:

Compound NameStructure FeaturesUnique Aspects
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-oneContains a morpholine instead of piperidineDifferent core structure but similar biological activities
Ethyl 4-Oxo-1-piperidinecarboxylateFeatures a piperidine ring and oxo groupLacks the benzoxazepine core
6-MethylbenzothiazoleContains sulfur but lacks piperidineDifferent functional groups leading to varied biological activities

The uniqueness of 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione lies in its specific combination of functional groups and its potential therapeutic applications that distinguish it from these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Exact Mass

456.13550766 g/mol

Monoisotopic Mass

456.13550766 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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